molecular formula C12H13NO B1308986 2,5,7-Trimethyl-1H-indole-3-carbaldehyde CAS No. 88611-38-5

2,5,7-Trimethyl-1H-indole-3-carbaldehyde

Cat. No. B1308986
CAS RN: 88611-38-5
M. Wt: 187.24 g/mol
InChI Key: LYJNXZAUUKBQKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5,7-Trimethyl-1H-indole-3-carbaldehyde is a specialty product for proteomics research . It has a molecular formula of C12H13NO and a molecular weight of 187.24 .


Synthesis Analysis

1H-Indole-3-carbaldehyde and its derivatives, including 2,5,7-Trimethyl-1H-indole-3-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules .


Molecular Structure Analysis

The molecular structure of 2,5,7-Trimethyl-1H-indole-3-carbaldehyde is based on the indole skeleton, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Chemical Reactions Analysis

1H-Indole-3-carbaldehyde and its derivatives are involved in multicomponent reactions (MCRs), which are one-step convergent and sustainable strategies wherein more than two starting materials combine through covalent bonds to afford a single product . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .

Scientific Research Applications

2,5,7-Trimethyl-1H-indole-3-carbaldehyde: A Comprehensive Analysis of Scientific Research Applications:

Pharmaceutical Synthesis

2,5,7-Trimethyl-1H-indole-3-carbaldehyde serves as a key precursor in the synthesis of various biologically active compounds. Its derivatives are explored for the treatment of cancer cells, microbes, and different types of disorders in the human body due to their significant biological properties .

Catalysis

This compound is utilized in catalysis, particularly in multicomponent reactions (MCRs). MCRs are valuable for accessing complex molecules, and 2,5,7-Trimethyl-1H-indole-3-carbaldehyde derivatives play a crucial role in these reactions to produce bioactive structures .

Molecular Diversity

The molecular diversity of 1H-indole-3-carbaldehyde derivatives is vast. They are important and effective chemical precursors for generating bioactive structures. The applications span from sustainable multicomponent reactions to the assembly of pharmaceutically interesting scaffolds .

Cycloaddition Reactions

Indoles like 2,5,7-Trimethyl-1H-indole-3-carbaldehyde are versatile building blocks in cycloaddition reactions. These reactions lead to the formation of biologically important indole derivatives such as carbazoles, pyrrolo[2,3-b]indoles, azepine derivatives, indolizidines, and cyclohepta diindoles .

Future Directions

The future directions in the research and application of 2,5,7-Trimethyl-1H-indole-3-carbaldehyde could involve its use in the synthesis of more complex molecules through multicomponent reactions . This field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

properties

IUPAC Name

2,5,7-trimethyl-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-7-4-8(2)12-10(5-7)11(6-14)9(3)13-12/h4-6,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJNXZAUUKBQKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(N2)C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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